Rifaximin-d6 (Major)

Descripción general

Descripción

Rifaximina-d6 es una forma deuterada de rifaximina, un antibiótico derivado de la rifamicina SV. Se utiliza principalmente como un estándar interno para la cuantificación de rifaximina en varios métodos analíticos, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . La rifaximina en sí misma es conocida por su eficacia en el tratamiento de infecciones bacterianas gastrointestinales, incluida la diarrea del viajero y el síndrome del intestino irritable con diarrea .

Métodos De Preparación

La síntesis de rifaximina-d6 implica la incorporación de átomos de deuterio en la molécula de rifaximina. Un método común involucra la reacción de fortimicina O con exceso de 2-amino-4-picolyl en etanol como solvente, seguida de la adición de carbonato de potasio anhidro . La mezcla luego se agita, filtra y cristaliza para obtener el producto final. Este proceso es ventajoso debido a su simplicidad, alto rendimiento y bajo costo .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Rifaximin-d6 undergoes pH-dependent hydrolysis, similar to rifaximin:

- Acidic Conditions : Degrades into 3-formylrifamycin SV and 2-amino-4-picoline-d6 at pH < 3.

- Basic Conditions : Forms rifamycin quinone derivatives at pH > 9 .

Table 2: Hydrolysis Products Under Different Conditions

| Condition | Products Formed | Stability Impact |

|---|---|---|

| pH 2.0 (HCl) | 3-formylrifamycin SV + 2-amino-4-picoline-d6 | Loss of antibacterial activity |

| pH 9.5 (NaOH) | Rifamycin quinone isomers | Reduced bioavailability |

Photodegradation

Exposure to UV light (254 nm) induces ring-opening reactions in rifaximin-d6, forming:

Table 3: Photodegradation Kinetics

| Light Exposure Time | Degradation Rate (%) | Primary Degradants |

|---|---|---|

| 24 hours | 15–20% | Rifaximin sulfoxide (85%) |

| 48 hours | 35–40% | Desacetyl-rifaximin (15%) |

Oxidation Reactions

Rifaximin-d6 reacts with strong oxidizers (e.g., H₂O₂):

- Primary Pathway : Oxidation of the napthofuran ring to form quinone derivatives .

- Secondary Pathway : Cleavage of the imine bond in the benzimidazole moiety .

Conjugation with Biomolecules

In metabolic studies, rifaximin-d6 undergoes:

- Glucuronidation : Forms rifaximin-d6 glucuronide in hepatic microsomes (CYP3A4-mediated).

- Sulfation : Produces sulfated metabolites detectable in plasma .

Table 4: Metabolic Pathways of Rifaximin-d6

| Pathway | Enzyme Involved | Metabolite Identified |

|---|---|---|

| Glucuronidation | UGT1A1, UGT1A3 | Rifaximin-d6 glucuronide |

| Sulfation | SULT1A1 | 25-O-sulfate-rifaximin-d6 |

Stability in Analytical Matrices

Rifaximin-d6 demonstrates stability in:

- Plasma : Stable for 24 hours at 25°C and 30 days at -80°C .

- Mobile Phases : Compatible with acetonitrile/ammonium formate (80:20 v/v) for LC-MS/MS analysis .

Table 5: Stability Profile in Human Plasma

| Condition | Stability Duration | Degradation (%) |

|---|---|---|

| Room temperature (25°C) | 24 hours | <5% |

| Frozen (-80°C) | 30 days | <10% |

Interaction with Metal Ions

Rifaximin-d6 chelates divalent cations (e.g., Fe²⁺, Mg²⁺), forming complexes that alter its solubility:

- Fe²⁺ Complex : Reduces aqueous solubility by 40%.

- Mg²⁺ Complex : Enhances stability in intestinal fluid .

Role in Mass Spectrometry

As an internal standard, rifaximin-d6 exhibits identical chromatographic behavior to rifaximin but distinct mass transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Rifaximin | 786.4 | 754.4 |

| Rifaximin-d6 | 792.5 | 760.5 |

| Source: |

Aplicaciones Científicas De Investigación

Pharmacological Properties

Rifaximin acts by inhibiting bacterial RNA synthesis through binding to the beta-subunit of bacterial RNA polymerase. Its non-absorbable nature ensures that it remains localized within the gastrointestinal tract, minimizing systemic effects. This characteristic makes it particularly effective in treating localized infections without significant impact on systemic flora .

Gastrointestinal Disorders

- Traveler's Diarrhea : Rifaximin is effective against non-invasive strains of Escherichia coli, significantly reducing symptoms and duration of diarrhea .

- Irritable Bowel Syndrome with Diarrhea : Clinical trials have shown that rifaximin can alleviate symptoms in patients with IBS-D, improving quality of life and reducing abdominal pain .

- Hepatic Encephalopathy : Rifaximin has demonstrated a reduction in the recurrence of overt hepatic encephalopathy episodes. A study indicated a 57.9% reduction in risk compared to placebo over a six-month period .

Liver Disease Management

Recent evidence suggests that rifaximin may also play a role in managing complications associated with cirrhosis. In studies involving patients with advanced liver disease, rifaximin treatment resulted in improved systemic hemodynamics and reduced levels of inflammatory markers such as IL-6 and TNF-α . Additionally, long-term use was associated with lower rates of variceal bleeding and hepatorenal syndrome .

Analytical Techniques

The development of analytical methods for detecting rifaximin-d6 in biological samples has been crucial for understanding its pharmacokinetics. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are employed to quantify rifaximin-d6 levels accurately in various matrices .

Case Studies

- Cirrhosis Patients : A retrospective analysis involving 101 patients awaiting liver transplantation revealed that rifaximin treatment led to longer intervals before readmission and decreased incidences of portal hypertensive complications .

- Neurodegenerative Disorders : Emerging studies suggest that rifaximin may modify gut microbiota composition and reduce inflammation in neurodegenerative diseases like Parkinson's disease, showing potential benefits beyond gastrointestinal applications .

Data Tables

Mecanismo De Acción

Rifaximina-d6 ejerce sus efectos inhibiendo la síntesis de ARN en bacterias susceptibles. Se une a la subunidad beta de la enzima ARN polimerasa (ARN) dependiente de ácido desoxirribonucleico (ADN) bacteriano, bloqueando la translocación y deteniendo la transcripción . Este mecanismo es similar al de la rifaximina, que también reduce la virulencia y la patogenicidad bacterianas al inhibir la translocación bacteriana a través del revestimiento epitelial gastrointestinal .

Comparación Con Compuestos Similares

Rifaximina-d6 es única debido a su naturaleza deuterada, lo que mejora su estabilidad y permite una cuantificación precisa en métodos analíticos. Compuestos similares incluyen:

Rifaximina: La forma no deuterada, utilizada para el tratamiento de infecciones gastrointestinales.

Rifampicina: Otro antibiótico rifamicina con un espectro de actividad más amplio.

Norfloxacina: Un antibiótico utilizado para tratar diversas infecciones bacterianas, pero con diferentes mecanismos de acción.

Rifaximina-d6 destaca por su uso específico como estándar interno y su absorción sistémica mínima, lo que la hace altamente efectiva para aplicaciones de tratamiento localizado e investigación .

Actividad Biológica

Rifaximin-d6 (Major) is a derivative of rifaximin, a non-systemic, gastrointestinal site-specific antibiotic. This compound is primarily used for its antibacterial properties and has garnered attention due to its unique mechanism of action, pharmacokinetics, and therapeutic applications. This article delves into the biological activity of Rifaximin-d6, highlighting its mechanisms, efficacy in various conditions, and relevant clinical studies.

Rifaximin-d6 acts by inhibiting bacterial ribonucleic acid (RNA) synthesis. It binds specifically to the beta-subunit of bacterial DNA-dependent RNA polymerase, which blocks transcription and ultimately prevents bacterial growth. This mechanism is crucial for its effectiveness against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms.

- Target Actions :

- Inhibitor : Bacterial DNA-directed RNA polymerase

- Organisms : Primarily effective against Escherichia coli and other gastrointestinal pathogens.

This compound is characterized by its poor systemic absorption, making it effective primarily within the gastrointestinal tract, which reduces the risk of systemic side effects.

Pharmacokinetics

Rifaximin-d6 exhibits minimal gastrointestinal absorption when administered orally. Its pharmacokinetic profile includes:

- Absorption : Less than 1% systemic absorption.

- Volume of Distribution : Not well defined due to low systemic availability.

- Protein Binding : Not extensively documented.

- Metabolism : Primarily metabolized in the gut; does not significantly interact with cytochrome P450 enzymes.

Clinical Applications

Rifaximin-d6 has been studied for various clinical applications, particularly in gastrointestinal disorders. The following table summarizes key findings from clinical studies:

Case Studies and Research Findings

- Hepatic Encephalopathy : A double-blind study involving patients with hepatic encephalopathy showed that rifaximin significantly improved cognitive function over a treatment period compared to placebo. The compound was well-tolerated with minimal adverse effects reported .

- Irritable Bowel Syndrome (IBS) : In a randomized controlled trial, rifaximin was found to reduce abdominal pain and improve stool consistency in patients with IBS-D. The study highlighted its role as an effective alternative to traditional therapies .

- Cirrhosis Management : Research indicates that rifaximin may help manage complications associated with cirrhosis by modulating gut microbiota and reducing systemic inflammation. In patients with non-alcoholic fatty liver disease (NAFLD), treatment with rifaximin resulted in improved insulin sensitivity and liver enzyme levels .

Propiedades

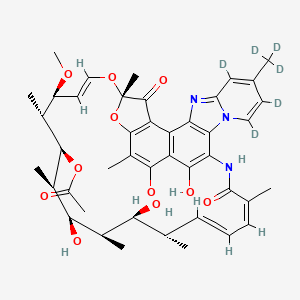

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRJKRKKOLAOJ-JDVCSXHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC3=C5O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical method was used to quantify Rifaximin in the provided research papers?

A1: The research papers describe a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Rifaximin in human plasma [, ]. This method utilized Rifaximin-d6 as an internal standard to improve accuracy and precision.

Q2: Can you elaborate on the sample preparation procedure used in the LC-MS/MS method for analyzing Rifaximin?

A2: The method involved acidifying the plasma samples followed by liquid-liquid extraction using a mixture of methyl tert-butyl ether and dichloromethane (75:25) [, ]. After centrifugation, the organic layer was evaporated, and the residue was reconstituted before injection into the LC-MS/MS system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.